molecular formula C10H12BrNO B13597417 1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine

1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine

Cat. No.: B13597417
M. Wt: 242.11 g/mol
InChI Key: IFSKWKZWIJBJQJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H12BrNO It is a cyclopropane derivative with a bromo and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine can be synthesized through a multi-step process. One common method involves the cyclopropanation of a suitable phenyl derivative followed by amination. The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the cyclopropanation reaction. The bromo and methoxy substituents can be introduced through halogenation and methylation reactions, respectively.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base and a polar aprotic solvent.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated cyclopropanamine.

    Substitution: Formation of substituted cyclopropanamine derivatives.

Scientific Research Applications

1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The bromo and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

  • 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-amine
  • 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine
  • 1-(3-Methoxyphenyl)cyclopropan-1-amine

Uniqueness: 1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to its similar counterparts.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H12BrNO/c1-13-9-7(10(12)5-6-10)3-2-4-8(9)11/h2-4H,5-6,12H2,1H3

InChI Key

IFSKWKZWIJBJQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)C2(CC2)N

Origin of Product

United States

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